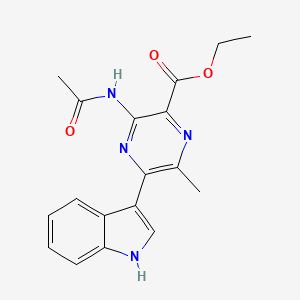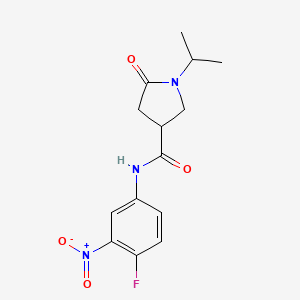![molecular formula C14H12FNO3 B11077335 3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11077335.png)
3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of an acetyl group, a fluorinated aniline moiety, and a methyl group attached to a pyranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a ketoester, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the Fluorinated Aniline Moiety: The fluorinated aniline moiety can be attached through a nucleophilic substitution reaction, where the aniline derivative reacts with a halogenated precursor.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated aniline moiety or the pyranone ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles or electrophiles, catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
3-アセチル-2-[(4-フルオロフェニル)アミノ]-6-メチル-4H-ピラン-4-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
6. 類似の化合物との比較
類似の化合物
- 3-[(4-アセチル-2-フルオロフェニル)(フェニル)アミノ]プロパンニトリル
- N-({4-[(2-アミノピリジン-4-イル)オキシ]-3-フルオロフェニル}カルバモイル)-2-(4-フルオロフェニル)アセトアミド
独自性
3-アセチル-2-[(4-フルオロフェニル)アミノ]-6-メチル-4H-ピラン-4-オンは、その機能基の特定の組み合わせが、独特の化学的および生物学的特性を与えるため、独特です。そのフルオロフェニル基は、安定性と反応性を高め、さまざまな用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-ACETYL-2-(4-CHLOROANILINO)-6-METHYL-4H-PYRAN-4-ONE: Similar structure but with a chlorine atom instead of a fluorine atom.
3-ACETYL-2-(4-BROMOANILINO)-6-METHYL-4H-PYRAN-4-ONE: Similar structure but with a bromine atom instead of a fluorine atom.
3-ACETYL-2-(4-IODOANILINO)-6-METHYL-4H-PYRAN-4-ONE: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE lies in the presence of the fluorinated aniline moiety, which can impart distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C14H12FNO3 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC名 |
3-acetyl-2-(4-fluoroanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C14H12FNO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-5-3-10(15)4-6-11/h3-7,16H,1-2H3 |
InChIキー |
OHGQWLSDDUPKBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)F)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(8-(4-Bromophenyl)-1-(2-chlorophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11077257.png)

![2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate](/img/structure/B11077265.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide](/img/structure/B11077273.png)
![4-methyl-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)benzenesulfonamide](/img/structure/B11077278.png)

![N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077289.png)
![3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)

![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11077320.png)

![(5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11077330.png)

